L-2-Aminobutyric Acid D4
Description
Contextualizing L-2-Aminobutyric Acid within Central Carbon and Amino Acid Metabolism
L-2-Aminobutyric acid, also known as L-homoalanine, is a non-proteinogenic α-amino acid, meaning it is not one of the 20 common amino acids encoded by the standard genetic code for protein synthesis. nih.govsigmaaldrich.com However, it plays a role in various metabolic processes. Its biosynthesis is linked to the metabolism of essential amino acids such as threonine and methionine. sigmaaldrich.com
A primary pathway for the formation of L-2-aminobutyric acid involves the transamination of 2-ketobutyrate. sigmaaldrich.com 2-Ketobutyrate is a key intermediate in the catabolism of threonine and methionine. In a transamination reaction, an amino group is transferred to 2-ketobutyrate, yielding L-2-aminobutyric acid. nih.gov This metabolic link places L-2-aminobutyric acid at a crossroads of amino acid metabolism.
While not incorporated into proteins during ribosomal synthesis, L-2-aminobutyric acid can be utilized by nonribosomal peptide synthetases. sigmaaldrich.com An example is its incorporation into ophthalmic acid, a tripeptide analogue of glutathione (B108866) found in the lens of the eye. sigmaaldrich.com The presence and concentration of L-2-aminobutyric acid can be indicative of the metabolic flux through these related amino acid pathways. sigmaaldrich.com
Principles and Advantages of Stable Isotope Labeling with Deuterium (B1214612) (²H or D) in Advanced Biochemical Investigations
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems. researchgate.net It involves replacing one or more atoms in a compound with their heavier, non-radioactive isotopes. caymanchem.comresearchgate.net Deuterium (²H or D), a stable isotope of hydrogen, is frequently used for this purpose. caymanchem.comotsuka.co.jp The fundamental principle is that the chemical and biological properties of the deuterated compound are nearly identical to its unlabeled counterpart, allowing it to be processed through the same metabolic pathways. caymanchem.comresearchgate.net
The key difference lies in the increased mass of the labeled molecule, which allows it to be distinguished from the endogenous, unlabeled molecules using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netresearchgate.net
Advantages of Deuterium Labeling:
| Advantage | Description |
| Enhanced Detection | The mass difference between hydrogen and deuterium allows for clear differentiation in mass spectrometry, leading to better sensitivity and quantification. nih.govbiosynth.com |
| Improved Stability | The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This "kinetic isotope effect" can slow down metabolic reactions that involve breaking this bond, sometimes leading to enhanced metabolic stability of the labeled compound. sigmaaldrich.com |
| Metabolic Pathway Tracing | Deuterium-labeled compounds act as tracers, enabling researchers to follow their journey through various metabolic pathways and identify their transformation products. caymanchem.comnih.gov |
| Minimized Background Noise | The use of stable isotopes helps to reduce interference from other components in complex biological samples, resulting in more accurate and reliable measurements. nih.govnist.gov |
| Non-Radioactive | Unlike radioactive isotopes, stable isotopes like deuterium do not decay and are safe to handle, making them suitable for a wider range of experimental conditions, including studies in humans. caymanchem.com |
Evolution of Deuterated Amino Acids as Essential Research Probes
The use of stable isotopes in metabolic research dates back nearly a century, with early experiments using deuterium to trace the metabolism of lipids. researchgate.net Over the years, the synthesis and application of deuterated compounds have become increasingly sophisticated. Deuterated amino acids have emerged as indispensable tools in various fields of biochemical research. chemicalbook.com
Initially, their primary use was in fundamental metabolic studies to understand the synthesis, breakdown, and interconversion of amino acids. With advancements in analytical instrumentation, particularly high-resolution mass spectrometry and NMR, the applications of deuterated amino acids have expanded significantly. biosynth.com
In drug discovery and development, deuterated amino acids are used to investigate the metabolism of peptide-based drugs and to improve their pharmacokinetic properties. chemicalbook.com They are also crucial for quantitative proteomics, where they are used as internal standards for the accurate measurement of protein levels. Furthermore, deuterated amino acids are employed in structural biology to aid in the assignment of signals in NMR spectra of proteins, helping to elucidate their three-dimensional structures. chemicalbook.com
Specific Research Significance of L-2-Aminobutyric Acid D4 as a Stable Isotope Tracer
This compound is a specific isotopologue of L-2-aminobutyric acid where four of the hydrogen atoms have been replaced with deuterium. As a stable isotope tracer, it is used in metabolomics studies to investigate the dynamics of amino acid metabolism. nih.govresearchgate.net
When introduced into a biological system, this compound will follow the same metabolic routes as its unlabeled counterpart. caymanchem.com By using mass spectrometry to track the D4 label, researchers can:
Quantify Metabolic Flux: Determine the rate at which L-2-aminobutyric acid is synthesized and catabolized. This provides a dynamic view of metabolic activity that cannot be obtained from simply measuring static metabolite concentrations.
Identify Metabolic Intermediates: Trace the conversion of this compound into other metabolites, thereby identifying the products of its metabolic pathways.
Serve as an Internal Standard: In quantitative metabolomics, a known amount of this compound can be added to a biological sample. By comparing the mass spectrometry signal of the labeled standard to the unlabeled endogenous L-2-aminobutyric acid, a precise and accurate concentration of the endogenous metabolite can be determined.
The use of a D4-labeled version provides a significant mass shift, making it easily distinguishable from the natural M+1 and M+2 isotopologues of the unlabeled compound in mass spectrometry analysis, which is crucial for accurate quantification.
Properties
Molecular Formula |
C₄H₅D₄NO₂ |
|---|---|
Molecular Weight |
107.14 |
Synonyms |
(2S)-2-Aminobutanoic Acid-d4; (S)-(+)-α-2-Aminobutyric Acid-d4; H-2-ABU-OH-d4; L-α-2-Aminobutyric Acid-d4; L-Butyrine-d4; L-Ethylglycine-d4; |
Origin of Product |
United States |
Advanced Synthetic Methodologies for L 2 Aminobutyric Acid D4
Stereoselective Synthesis of Deuterated Amino Acids
The synthesis of deuterated amino acids with high stereochemical and isotopic purity is a significant challenge. Stereoselective methods are crucial for ensuring that the biological activity and properties of the target molecule are retained.
Strategies for Site-Specific Deuterium (B1214612) Incorporation (e.g., α-, β-, γ-positions)
Achieving site-specific deuterium incorporation is essential for targeted applications. Various strategies have been developed to introduce deuterium at the α-, β-, and γ-positions of amino acids.
For α-deuteration, one common approach involves the use of pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that can catalyze the exchange of the α-proton of an amino acid with deuterium from a deuterated solvent like D₂O. This exchange occurs through the formation of a Schiff base intermediate, which facilitates the deprotonation and subsequent deuteration at the α-carbon. Several PLP-dependent enzymes, including aminotransferases and cyclases, have been shown to be effective for this purpose. For instance, a PLP-dependent Mannich cyclase has demonstrated the ability to deuterate a wide range of L-amino acids at the α-position with high efficiency and stereoselectivity. escholarship.org
β-Deuteration is more challenging to achieve selectively. However, dual-enzyme systems have been developed that can catalyze hydrogen-deuterium (H/D) exchange at both the α- and β-positions. nih.govwisc.eduresearchgate.net For example, a system comprising an aminotransferase (DsaD) and a partner protein (DsaE) can facilitate Cα and Cβ H/D exchange in various amino acids. nih.govwisc.eduresearchgate.net By first performing the dual deuteration and then using a single enzyme (DsaD) in H₂O, it is possible to wash out the α-deuterium, resulting in a product that is selectively deuterated at the β-position. nih.govwisc.eduresearchgate.net
While not directly applicable to the "D4" designation of L-2-aminobutyric acid (which implies deuteration at the methyl group), strategies for γ-deuteration often rely on the synthesis of precursors that already contain deuterium at the desired position.
Control of Enantiomeric Purity in Deuterated Amino Acid Synthesis
Maintaining high enantiomeric purity is critical in the synthesis of biologically active molecules. Several methods are employed to control the stereochemistry during the deuteration process.
One effective strategy is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the amino acid substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Enzyme-catalyzed reactions are inherently stereoselective and offer an excellent method for controlling enantiomeric purity. nih.gov Enzymes such as D-amino acid dehydrogenases and L-threonine ammonia (B1221849) lyases have been used in multi-enzymatic systems for the synthesis of specific enantiomers of amino acids. nih.govresearchgate.net For instance, in the synthesis of D-2-aminobutyric acid, a tri-enzymatic system was developed that yielded the product with over 99% enantiomeric excess. nih.govresearchgate.net Similar enzymatic cascades can be adapted for the synthesis of the L-enantiomer by selecting enzymes with the appropriate stereoselectivity. A method for preparing L-2-aminobutyric acid using threonine deaminase and leucine (B10760876) dehydrogenase has been patented, highlighting the feasibility of enzymatic routes to this specific amino acid. google.com
Chemoenzymatic and Biocatalytic Approaches for Deuterium Labeling
Chemoenzymatic and biocatalytic methods are increasingly favored for deuterium labeling due to their high selectivity, mild reaction conditions, and environmental compatibility.
Enzyme-Mediated Deuteration (e.g., Hydrolases, Transaminases, Dehydrogenases)
A variety of enzymes have been successfully employed for the deuteration of amino acids.
Transaminases (Aminotransferases): These PLP-dependent enzymes are widely used for α-deuteration. They catalyze the reversible transfer of an amino group from an amino acid to a keto acid, a process that involves the removal and replacement of the α-proton. When this reaction is carried out in a deuterated solvent, deuterium is incorporated at the α-position.
Dehydrogenases: Amino acid dehydrogenases can be used in reductive amination reactions to produce amino acids from their corresponding α-keto acids. By using a deuterated reducing agent, such as deuterated NADH, and performing the reaction in D₂O, deuterium can be introduced at the α-position. Formate dehydrogenase is often used in these systems to regenerate the deuterated cofactor. nih.govresearchgate.net
Synthases and Lyases: Enzymes like α-oxo-amine synthases have been shown to catalyze the site- and stereoselective deuteration of α-amino acids and their esters using D₂O as the deuterium source. nih.govacs.org Similarly, enzymes like L-threonine ammonia lyase can be used to generate the α-keto acid precursor to L-2-aminobutyric acid, which can then be deuterated in a subsequent enzymatic step. nih.govresearchgate.net
The following table provides examples of enzymes used in the deuteration of amino acids:
| Enzyme Class | Specific Enzyme Example | Position of Deuteration | Key Advantages |
| Transaminase | Aminotransferase (DsaD) | α-position | High stereoselectivity |
| Dehydrogenase | D-amino acid dehydrogenase | α-position | High enantiomeric purity |
| Synthase | α-oxo-amine synthase (SxtA AONS) | α-position | Broad substrate scope |
| Lyase | L-threonine ammonia lyase | (precursor synthesis) | Readily available starting materials |
Novel Biocatalytic Systems for L-2-Aminobutyric Acid D4 Precursor Synthesis
The synthesis of precursors for this compound can be efficiently achieved using novel biocatalytic systems. A key precursor for L-2-aminobutyric acid is 2-oxobutyric acid. A multi-enzymatic cascade has been developed for the synthesis of D-2-aminobutyric acid starting from L-threonine. nih.govresearchgate.net This system utilizes L-threonine ammonia lyase to convert L-threonine into 2-oxobutyric acid and ammonia. nih.govresearchgate.net This 2-oxobutyric acid is an ideal precursor for the synthesis of L-2-aminobutyric acid.
For the synthesis of the D4 isotopologue, a deuterated precursor for the ethyl side chain is required. This could potentially be achieved by starting with a deuterated threonine or by employing enzymes that can catalyze H/D exchange on the precursor molecule. While specific biocatalytic systems for the direct synthesis of deuterated 2-oxobutyric acid are not widely reported, the principles of enzymatic deuteration could be applied to its synthesis.
Analytical Validation of Deuterium Labeling Patterns and Isotopic Purity
The final and crucial step in the synthesis of any isotopically labeled compound is the validation of the deuterium labeling pattern and the determination of isotopic purity. Several analytical techniques are employed for this purpose.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a highly sensitive and widely used technique for the analysis of deuterated compounds. nih.gov High-resolution mass spectrometry (HRMS) can distinguish between the unlabeled compound and its deuterated isotopologues based on their mass-to-charge ratio. nih.govrsc.org By analyzing the mass spectrum, the isotopic distribution and the percentage of deuterium incorporation can be accurately determined. nih.govrsc.orgresearchgate.netresearchgate.net Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, providing information about the location of the deuterium atoms. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location of deuterium atoms within a molecule. ¹H NMR can be used to observe the disappearance of signals corresponding to the protons that have been replaced by deuterium. ²H NMR directly detects the deuterium nuclei, providing unambiguous evidence of their presence and location. NMR can also be used to assess the isotopic purity of the sample. rsc.org
The following table summarizes the key analytical methods for the validation of deuterated compounds:
| Analytical Technique | Information Provided | Advantages |
| LC-MS/MS | Isotopic distribution, percentage of deuterium incorporation, location of deuterium (with MS/MS) | High sensitivity, high throughput |
| NMR Spectroscopy | Precise location of deuterium atoms, isotopic purity | Unambiguous structural information |
By employing these advanced synthetic and analytical methodologies, it is possible to produce this compound with high stereochemical and isotopic purity, enabling its use in a wide range of scientific applications.
Cutting Edge Analytical Applications of L 2 Aminobutyric Acid D4
Mass Spectrometry (MS) in Deuterium-Labeled Metabolomics and Fluxomics
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. In the context of metabolomics (the comprehensive study of metabolites in a biological system) and fluxomics (the study of metabolic reaction rates), the use of stable isotope-labeled compounds like L-2-Aminobutyric acid D4 is essential. nih.gov Deuterium (B1214612) labeling provides a distinct mass shift that allows labeled molecules to be distinguished from their endogenous, unlabeled counterparts, enabling precise tracing and quantification. ckisotopes.com Recent studies have utilized stable-isotope tracing to identify metabolic by-products, including 2-aminobutyric acid, in Chinese Hamster Ovary (CHO) cell cultures, highlighting the importance of tracking this metabolite in biomanufacturing processes. pnas.orgnih.govpnas.org
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for achieving the highest accuracy and precision in quantitative analysis. isolife.nl The technique involves adding a known amount of an isotopically labeled standard—in this case, this compound—to a sample. This "internal standard" is chemically identical to the analyte of interest (endogenous L-2-aminobutyric acid) and therefore behaves identically during sample extraction, derivatization, and ionization in the mass spectrometer. thermofisher.com Any sample loss or variation in instrument response will affect both the labeled standard and the endogenous analyte equally. isolife.nl
By measuring the ratio of the mass signal from the endogenous analyte to that of the known amount of added labeled standard, an exact quantification of the analyte can be achieved. nih.gov For example, in an LC-MS/MS analysis, the instrument would be set to monitor specific mass transitions for both the unlabeled and the D4-labeled compound. The predictable mass difference allows for unambiguous detection and quantification, even in complex biological matrices like plasma or cell culture media. researchgate.netrestek.com
Interactive Data Table: Principle of Isotope Dilution Mass Spectrometry for L-2-Aminobutyric Acid Quantification
| Compound | Chemical Formula | Monoisotopic Mass (Da) | Precursor Ion [M+H]⁺ (m/z) | Typical Fragment Ion (m/z) | MS/MS Transition Monitored |
|---|---|---|---|---|---|
| L-2-Aminobutyric Acid (Analyte) | C₄H₉NO₂ | 103.0633 | 104.0711 | 58.0655 | 104.1 → 58.1 |
| This compound (Internal Standard) | C₄H₅D₄NO₂ | 107.0884 | 108.0962 | 62.0906 | 108.1 → 62.1 |
Multi-dimensional mass spectrometry, typically involving a separation technique like liquid chromatography (LC) or gas chromatography (GC) coupled with tandem mass spectrometry (MS/MS), is a cornerstone of metabolic research. nih.gov This approach is used for isotope tracing, where labeled compounds are introduced into a biological system to track their conversion through metabolic pathways. pnas.orgnih.gov
When this compound is used as a tracer, its deuterium atoms act as a beacon. If L-2-aminobutyric acid is metabolized, the deuterium label will be incorporated into downstream products. By analyzing samples over time with LC-MS/MS, researchers can identify these labeled products by their characteristic mass shift. researchgate.net
Furthermore, tandem mass spectrometry (MS/MS) provides positional information. In an MS/MS experiment, a specific ion (the "precursor ion") is selected and fragmented. The resulting "product ions" provide structural information about the molecule. anaquant.com By comparing the fragmentation pattern of a labeled metabolite to its unlabeled version, scientists can determine where the deuterium atoms are located on the molecule's carbon skeleton, providing deep insights into the specific enzymatic reactions that have occurred.
High-throughput metabolomics aims to measure hundreds to thousands of metabolites in large numbers of samples, often for biomarker discovery or systems biology studies. nih.govnih.govescholarship.org The speed and scale of these analyses introduce potential for analytical variability. The inclusion of a suite of stable isotope-labeled internal standards is critical for ensuring data quality, reproducibility, and the accurate comparison of metabolite levels across different samples and batches. thermofisher.comnih.gov
This compound serves as an ideal internal standard in these large-scale profiling workflows for the specific quantification of L-2-aminobutyric acid. thermofisher.com By adding it to every sample at the beginning of the preparation process, it helps normalize variations from sample extraction, handling, and instrument performance. This ensures that any observed changes in L-2-aminobutyric acid levels are due to true biological differences rather than analytical artifacts, which is crucial when searching for subtle metabolic changes associated with disease or in response to a therapeutic agent.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound
Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of atomic nuclei. It provides detailed information about molecular structure, dynamics, and concentration. nih.govfrontiersin.org Isotopic labeling is a powerful tool in NMR-based metabolomics, as it allows specific molecules to be tracked and metabolic fluxes to be measured. frontiersin.org
Deuterium (²H) NMR is a specialized technique that directly observes the signal from deuterium nuclei. A key advantage of ²H NMR is its exceptional specificity. The natural abundance of deuterium is extremely low (approximately 0.015%), meaning biological samples have virtually no background signal. nih.gov Therefore, when a deuterated compound like this compound is introduced, any signal detected in the ²H NMR spectrum is exclusively from the labeled molecule and its metabolic products. escholarship.org
This allows for clear, unambiguous detection and quantification of the deuterated species. While the sensitivity of ²H NMR is lower than that of proton (¹H) NMR, its clean background makes it a powerful tool for verifying the presence and concentration of deuterated compounds and for tracing their metabolic fate without interference from the vast number of endogenous hydrogen atoms. nih.gov A combined approach using both ¹H and ²H NMR can provide a highly accurate determination of isotopic abundance. nih.gov
While ²H NMR directly detects the deuterium, ¹H-NMR and ¹³C-NMR provide complementary information through indirect observation. In a ¹H-NMR spectrum of this compound, the signals corresponding to the protons that have been replaced by deuterium will disappear or be significantly reduced. This absence of signal is a direct confirmation of successful labeling and can be used to assess isotopic purity.
When this compound is used in metabolic studies, its incorporation into biological pathways can be monitored. For instance, if the carbon backbone of the molecule is incorporated into other metabolites, those changes can be tracked using ¹³C-NMR, especially if the tracer is dual-labeled with ¹³C. nih.gov The coupling patterns between ¹H and ¹³C nuclei provide rich structural information, allowing for detailed mapping of metabolic networks. nih.gov The analysis of ¹H and ¹³C spectra from biological fluids or tissue extracts after administration of a labeled tracer can thus reveal the flow of atoms through interconnected pathways, providing a dynamic picture of metabolism. frontiersin.org
Interactive Data Table: Expected NMR Spectral Changes for this compound
| NMR Technique | Observation for Unlabeled L-2-Aminobutyric Acid | Expected Observation for this compound | Information Gained |
|---|---|---|---|
| ¹H-NMR | Characteristic signals for protons at C2, C3, and C4 positions. nih.gov | Absence or significant reduction of signals for protons at deuterated positions. | Confirmation of deuteration, assessment of isotopic purity. |
| ¹³C-NMR | Distinct signals for each of the four carbon atoms. mdpi.com | Signals for deuterated carbons may show splitting (due to C-D coupling) and a slight upfield shift (isotope effect). | Structural confirmation, positional information of deuterium labels. |
| ²H-NMR | No signal (due to negligible natural abundance). | Clear signals corresponding to the chemical shifts of the deuterium atoms. nih.gov | Direct detection and quantification of the labeled compound and its deuterated metabolites. |
Advanced NMR Techniques in Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) is a powerful methodology for quantifying the rates (fluxes) of intracellular metabolic pathways. nih.gov The core of MFA lies in the use of stable isotope tracers, such as this compound, to follow the transformation of atoms through a metabolic network. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for measuring the incorporation of these isotopes into metabolites, providing detailed insights into cellular metabolism. creative-proteomics.com
While this compound itself is deuterated, its metabolic products can be analyzed in conjunction with ¹³C or ¹⁵N-labeled tracers to provide a more comprehensive picture of metabolic fluxes. nih.gov The use of ¹⁵N-labeling, for example, can accelerate the analysis of amino acid metabolism and increase the coverage of quantifiable isotopomers, thereby improving the resolution of ¹³C-fluxomics studies. nih.gov
| ¹⁵N NMR | Provides information on nitrogen metabolism and assimilation. | Can be combined with ¹³C labeling to track both carbon and nitrogen flow simultaneously. nih.gov |
These advanced NMR methods are non-destructive and require minimal sample preparation, making them robust and reproducible for both in vitro and in vivo metabolic studies. creative-proteomics.com
Chromatographic Separations Coupled with Isotopic Detection
Chromatography is essential for separating individual amino acids like this compound from complex biological matrices such as plasma or tissue extracts before detection. Coupling chromatographic separation with mass spectrometry provides the high sensitivity and selectivity required for isotopic analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Derivates
Gas chromatography-mass spectrometry (GC-MS) is a well-established technique for amino acid analysis. However, due to their low volatility and polar nature, amino acids must first be chemically modified through a process called derivatization. sigmaaldrich.com Derivatization converts the polar functional groups (e.g., -COOH, -NH₂) into less polar, more volatile, and thermally stable moieties suitable for GC analysis. sigmaaldrich.commdpi.com
The process typically involves one or two steps. A common two-step approach includes:
Esterification: The carboxylic acid group is converted to an ester, for instance, by reacting with an alcohol (e.g., methanol) in an acidic solution. mdpi.com
Acylation: The amino, hydroxyl, and other active groups are acylated using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). mdpi.com
Once derivatized, the sample is injected into the GC, where the this compound derivative is separated from other compounds based on its boiling point and interaction with the stationary phase of the GC column. The separated compound then enters the mass spectrometer, where it is ionized and detected. The mass of the deuterated derivative will be higher than its non-deuterated counterpart, allowing the mass spectrometer to distinguish and quantify the internal standard. This stable-isotope dilution method provides high accuracy and precision for quantifying the endogenous analyte. researchgate.net
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Derivatization Reagent Class | Example Reagent | Target Functional Group(s) | Key Characteristics |
|---|---|---|---|
| Chloroformates | Methyl Chloroformate (MCF) | Amino, Carboxylic | Reaction occurs under neutral pH, minimizing racemization. nih.gov |
| Silylating Agents | N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) | Amino, Carboxylic, Hydroxyl, Thiol | Forms stable tert-butyl dimethylsilyl (TBDMS) derivatives that are less moisture-sensitive. sigmaaldrich.com |
| Anhydrides/Alcohols | Pentafluoropropionic Anhydride (PFPA) / Heptafluorobutanol | Amino, Hydroxyl | Produces highly fluorinated derivatives, which can enhance sensitivity. nih.gov |
Careful optimization of derivatization conditions, such as temperature and time, is crucial to ensure complete reaction and prevent degradation or unwanted side reactions like racemization. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Comprehensive Amino Acid Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a preferred method for comprehensive amino acid analysis in clinical and research settings. thermofisher.com A significant advantage of LC-MS/MS is that it can often analyze amino acids directly in biological fluids with minimal sample preparation (e.g., simple protein precipitation) and without the need for derivatization. researchgate.netrestek.com This simplifies the workflow and reduces potential sources of error.
For separating polar compounds like amino acids, specialized LC techniques such as hydrophilic-interaction chromatography (HILIC) are often employed. researchgate.net HILIC columns effectively retain and separate a wide range of amino acids, including isomers. researchgate.net
Following chromatographic separation, the analytes are introduced into a tandem mass spectrometer. In MS/MS, a specific precursor ion (e.g., the protonated this compound molecule) is selected in the first mass analyzer, fragmented, and the resulting product ions are detected in the second mass analyzer. This technique, often performed in Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) mode, is exceptionally selective and sensitive, minimizing interferences from the complex sample matrix.
The use of this compound as an internal standard is critical in LC-MS/MS to compensate for matrix effects and variations in instrument response, ensuring accurate and precise quantification. restek.com Fast and direct LC-MS/MS methods can simultaneously analyze a large panel of amino acids in a single run of 15 minutes or less. researchgate.netrestek.com
Table 3: Example LC-MS/MS Parameters for Amino Acid Analysis
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Retention Time (min) | Internal Standard |
|---|---|---|---|---|
| α-Aminobutyric acid | 104.0 | 58.1 | 4.57 | α-Aminobutyric acid-d2 |
| β-Aminoisobutyric acid | 104.1 | 30.0 | 2.27 | β-Aminoisobutyric acid-d3 |
| γ-Aminobutyric acid | 104.0 | 69.0 | 2.25 | γ-Aminobutyric acid-d4 |
Data adapted from a direct analysis method for 45 amino acids in human plasma. researchgate.net
L 2 Aminobutyric Acid D4 As a Research Tool in Metabolic Pathway Elucidation
Elucidating Amino Acid Metabolism and Interconversions
The study of amino acid metabolism is fundamental to understanding cellular physiology, as amino acids are not only the building blocks of proteins but also serve as precursors for numerous biomolecules and as energy sources. nih.gov Stable isotope tracers like L-2-Aminobutyric Acid D4 are instrumental in dissecting the complex network of amino acid synthesis, degradation, and interconversion. semanticscholar.org
When introduced into cellular or preclinical models, this compound acts as a metabolic probe. Researchers can monitor its uptake and subsequent transformation into various downstream metabolites. The deuterium (B1214612) label allows for the unambiguous identification of molecules derived from the exogenous L-2-aminobutyric acid.
In a typical experiment, cells or animal models are supplemented with this compound. After a specific period, metabolites are extracted and analyzed using mass spectrometry. The presence of the D4 label in other molecules reveals the metabolic pathways in which L-2-aminobutyric acid participates. For instance, its catabolism is known to proceed via conversion to 2-oxobutyrate, which can then enter central carbon metabolism. Tracing studies can quantify the flux through this pathway and its contribution to the tricarboxylic acid (TCA) cycle.
Table 1: Hypothetical Mass Isotopomer Distribution in Metabolites after this compound Tracing
| Metabolite | Unlabeled Mass (M+0) | Labeled Mass (M+n) | Pathway Indicated |
| 2-Oxobutyric Acid | 102.06 | 106.1 | Deamination/Transamination of L-2-ABA |
| Propionyl-CoA | 305.1 | 309.1 | Catabolism of 2-Oxobutyric Acid |
| Succinyl-CoA | 363.1 | 367.1 | Anaplerosis into TCA Cycle |
| Glutamate | 147.1 | 151.1 | Transamination with α-Ketoglutarate |
This table illustrates how the deuterium label from this compound would appear in downstream metabolites, allowing researchers to trace its metabolic fate.
Transamination and deamination are central reactions in amino acid catabolism, involving the removal of the amino group. pharmaguideline.comdavuniversity.org Transamination, catalyzed by aminotransferases, involves the transfer of the amino group from an amino acid to an α-keto acid, generating a new amino acid and a new α-keto acid. nih.govnih.gov Deamination is the direct removal of an amino group, which is then typically converted to ammonia (B1221849). davuniversity.org
Using this compound allows for the detailed investigation of these processes. For example, the transamination of L-2-aminobutyric acid with α-ketoglutarate would produce D4-labeled 2-oxobutyrate and glutamate. By measuring the rate of formation of these labeled products, researchers can determine the activity of specific transaminases that act on L-2-aminobutyric acid. nih.gov Some studies suggest that 2-oxobutyrate can be a substrate for alanine (B10760859) transaminases. nih.gov Leucine (B10760876) dehydrogenase has also been shown to catalyze the reversible transformation between L-2-aminobutyric acid and its corresponding α-keto acid. nih.gov
Contribution to Nitrogen and One-Carbon Metabolism Research
Nitrogen metabolism encompasses the processes of assimilation, dissimilation, and excretion of nitrogen-containing compounds. nih.gov As an amino acid, L-2-aminobutyric acid is a component of the cellular nitrogen pool. Tracing studies with D4-labeled L-2-aminobutyric acid can illuminate how its nitrogen is incorporated into other molecules, such as other amino acids and nucleotides, through transamination reactions.
One-carbon metabolism refers to a set of reactions that transfer one-carbon units (e.g., methyl, methylene, formyl groups) for the biosynthesis of purines, thymidine, and for methylation reactions. oncotarget.com The catabolism of L-2-aminobutyric acid yields propionyl-CoA, which is subsequently converted to succinyl-CoA and enters the TCA cycle. This metabolic link provides an indirect connection to one-carbon metabolism, as the TCA cycle provides precursors for the synthesis of serine and glycine, which are major donors of one-carbon units. mdpi.com By tracing the fate of the carbon skeleton of this compound into the TCA cycle, researchers can assess its contribution to the pools of precursors for one-carbon metabolism.
Studies on Metabolic By-product Formation and Utilization using Isotope Tracing
In large-scale cell cultures, such as those using Chinese Hamster Ovary (CHO) cells for biopharmaceutical production, the accumulation of metabolic by-products can inhibit cell growth and productivity. nih.gov Isotope tracing is a powerful method to identify these by-products and their metabolic origins. researchgate.net
Recent studies using comprehensive ¹³C stable-isotope tracing have identified L-2-aminobutyric acid as one of several metabolic by-products secreted by CHO cells, with its origins traced to other amino acids like methionine and threonine. nih.govresearchgate.net In this context, this compound can be used in reverse, to study its own utilization. By adding the labeled compound to the culture medium, researchers can determine if cells can re-uptake and metabolize it, potentially converting it into useful intermediates or other, less toxic by-products. This information is crucial for optimizing cell culture media and engineering cell lines for more efficient production. nih.gov
Table 2: Research Applications of this compound in By-product Analysis
| Research Question | Experimental Approach | Expected Outcome |
| Can cells utilize exogenous L-2-aminobutyric acid? | Supplement cell culture with this compound and analyze intracellular metabolites. | Detection of D4-labeled intracellular metabolites confirms uptake and metabolism. |
| What are the products of L-2-aminobutyric acid catabolism? | Trace the D4 label into downstream products like propionyl-CoA and TCA cycle intermediates. | Identification of the metabolic pathways involved in its breakdown. |
| Does L-2-aminobutyric acid contribute to the formation of other by-products? | Monitor the secretome for D4-labeled compounds. | Elucidation of potential metabolic cross-talk and by-product interconversion. |
Precursor Studies in Biosynthesis of Complex Molecules (e.g., Non-Ribosomal Peptides)
L-2-aminobutyric acid is a non-proteinogenic amino acid, meaning it is not incorporated into proteins via the standard ribosomal machinery. However, it is a key building block for a class of natural products known as non-ribosomal peptides (NRPs). nih.govmanchester.ac.uk These complex molecules are synthesized by large enzyme complexes called non-ribosomal peptide synthetases (NRPSs) and often have potent biological activities. scispace.com
A prominent example is cyclosporin (B1163) A, a widely used immunosuppressant drug produced by the fungus Tolypocladium inflatum. nih.gov The structure of cyclosporin A contains one residue of L-2-aminobutyric acid. nih.govmdpi.com In precursor studies, this compound can be supplied to the producing organism. The subsequent isolation of cyclosporin A and analysis by mass spectrometry would reveal the incorporation of the D4 label, confirming that the exogenous amino acid is utilized as a precursor. Such studies are vital for:
Confirming biosynthetic pathways: Verifying the direct incorporation of precursors into the final product.
Improving production yields: By feeding labeled precursors, researchers can assess the efficiency of uptake and incorporation, guiding strategies for precursor supplementation to enhance the yield of the desired molecule. nih.govnih.gov
Generating novel analogs: Understanding the substrate flexibility of NRPS enzymes by attempting to incorporate labeled analogs of the natural precursor.
Mechanistic Enzymology and Kinetic Isotope Effect Studies with L 2 Aminobutyric Acid D4
Principles and Applications of Kinetic Isotope Effects (KIEs) in Enzyme Mechanism Elucidation
Kinetic isotope effects are changes in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orgopenochem.org In enzymology, KIEs are an essential tool for understanding catalytic mechanisms and elucidating the transition states of reactions. nih.govnih.gov The effect arises primarily from the difference in zero-point vibrational energy between bonds to the lighter isotope (e.g., carbon-hydrogen) and the heavier isotope (e.g., carbon-deuterium). openochem.orgaip.org A C-D bond has a lower zero-point energy and is therefore stronger and requires more energy to break than a C-H bond.
The magnitude of the KIE, expressed as the ratio of the reaction rate for the light isotopologue to the heavy one (kL/kH), provides a sensitive probe of the bonding environment at the isotopic substitution site during the reaction. wikipedia.org These measurements allow researchers to deduce information about bond breaking and forming events, the nature of the transition state, and the rate-limiting steps of the enzymatic pathway. einsteinmed.edunih.gov
Deuterium (B1214612) (²H or D) isotope effects are the most commonly studied in enzymology due to the large mass difference between hydrogen and deuterium, which results in significant and measurable effects. wikipedia.org They are broadly classified into two categories: primary and secondary.
Primary Kinetic Isotope Effects (PKIEs) are observed when the bond to the isotopically substituted atom is broken or formed in the rate-determining step of the reaction. openochem.orgnih.gov For L-2-Aminobutyric Acid D4, if a C-D bond is cleaved during the slowest step of its enzymatic conversion, a significant PKIE (typically kH/kD ≈ 2–7) would be expected. openochem.orgnih.gov The observation of a substantial PKIE is strong evidence that C-H bond cleavage is a key event in the rate-limiting part of the catalytic cycle. nih.gov
Secondary Kinetic Isotope Effects (SKIEs) occur when the bond to the isotopically substituted atom is not directly broken or formed in the rate-limiting step. wikipedia.orgnih.gov Instead, these effects arise from changes in the vibrational environment of the C-D bond as the reaction proceeds from the ground state to the transition state. For example, a change in the hybridization of the carbon atom to which the deuterium is attached (e.g., from sp³ to sp²) can lead to a measurable SKIE. wikipedia.org SKIEs are typically smaller than PKIEs, with values often ranging from kH/kD ≈ 0.8 to 1.4. wikipedia.org They can be "normal" (kH/kD > 1) or "inverse" (kH/kD < 1) and provide valuable information about the geometry and electronic structure of the transition state. wikipedia.orgmdpi.com
Table 1: Typical Deuterium Kinetic Isotope Effects in Enzymatic Reactions
| Isotope Effect Type | Description | Typical kH/kD Value Range | Mechanistic Implication |
|---|---|---|---|
| Primary (PKIE) | C-D bond is broken/formed in the rate-limiting step. | 2.0 - 7.0 | Indicates C-H bond cleavage is rate-limiting. nih.gov |
| Secondary (SKIE) - Normal | Change in hybridization from sp³ (ground state) to sp² (transition state). | 1.1 - 1.4 | Looser vibrational modes in the transition state. wikipedia.org |
| Secondary (SKIE) - Inverse | Change in hybridization from sp² (ground state) to sp³ (transition state). | 0.8 - 0.95 | More constrained vibrational modes in the transition state. wikipedia.org |
One of the most powerful applications of KIEs is the identification of the rate-limiting step(s) in a multi-step enzymatic reaction. einsteinmed.eduresearchgate.net An enzymatic reaction involves several stages, including substrate binding, one or more chemical transformations, and product release. einsteinmed.edu A significant primary KIE indicates that the chemical step involving C-H bond cleavage is at least partially rate-limiting. nih.govnih.gov If no KIE is observed (kH/kD ≈ 1), it suggests that another step, such as substrate binding or product release, is the sole rate-limiting step, or that the C-H bond cleavage step is much faster than other steps.
Beyond identifying the slow step, KIEs provide a high-resolution view of the transition state—the fleeting, high-energy arrangement of atoms at the peak of the reaction energy profile. nih.goveinsteinmed.edu The precise magnitude of the KIE is sensitive to the geometry of the transition state. For instance, in a hydrogen transfer reaction, the primary KIE is maximal when the hydrogen is symmetrically positioned between the donor and acceptor atoms in the transition state. acs.org By measuring KIEs at multiple positions within a substrate like this compound, a detailed "vibrational map" of the transition state can be constructed, revealing the extent of bond breaking and forming for different parts of the molecule. nih.goveinsteinmed.edu
Probing Substrate Specificity and Enzyme-Substrate Interactions
Isotopically labeled substrates like this compound are also instrumental in studying the initial interactions between an enzyme and its substrate. The process of an enzyme binding to its substrate is not passive; it often involves conformational changes and electronic polarization of the substrate to prepare it for catalysis. nih.gov These subtle changes can alter the vibrational frequencies of bonds within the substrate, giving rise to a phenomenon known as a Binding Isotope Effect (BIE). nih.gov
A BIE is an isotope effect on the equilibrium of binding, reflecting a preference for either the light or heavy isotopologue in the enzyme's active site. nih.gov By measuring the BIE for this compound, researchers can gain insight into how the enzyme's active site distorts or strains the substrate upon binding. For example, if the enzyme's active site compresses a C-D bond, it would lead to a measurable BIE. These studies provide detailed information on the atomic-level interactions that govern substrate recognition and specificity, helping to explain why an enzyme prefers one substrate over another. nih.govnih.gov Although BIEs can complicate the analysis of kinetic isotope effects, they also offer a unique window into the initial enzyme-substrate complex. nih.gov
Theoretical and Computational Approaches to Validate KIEs in this compound Reactions
In modern mechanistic enzymology, experimental KIE data is often paired with theoretical and computational methods to generate a complete picture of the reaction mechanism. nih.govnih.gov Quantum mechanics (QM) and combined quantum mechanics/molecular mechanics (QM/MM) calculations are used to model the enzymatic reaction at the atomic level. nih.govacs.org
These computational approaches can:
Model the Transition State: Researchers can propose various potential transition state structures and calculate their energies and geometries. acs.orgau.dk
Predict KIEs: For each proposed transition state model, the vibrational frequencies for both the light (H) and heavy (D) isotopologues of the substrate (e.g., L-2-Aminobutyric Acid) can be calculated. From these frequencies, a theoretical KIE can be predicted. acs.orgnih.gov
Validate Mechanisms: The computationally predicted KIEs are then compared to the experimentally measured values. The model that best reproduces the experimental KIEs is considered the most accurate representation of the true transition state. nih.gov This synergy between experiment and theory provides powerful validation for a proposed enzymatic mechanism. acs.orgnih.gov
Table 2: Illustrative Comparison of Experimental and Computational KIEs for an Enzymatic Reaction
| Isotopic Position in Substrate | Experimentally Measured KIE (kH/kD) | Computational Model A (Predicted KIE) | Computational Model B (Predicted KIE) | Conclusion |
|---|---|---|---|---|
| Cα-D (Primary) | 4.5 ± 0.2 | 2.1 | 4.3 | Model B shows a better fit, suggesting a transition state consistent with its geometry. |
| Cβ-D₂ (Secondary) | 1.15 ± 0.05 | 1.25 | 1.17 |
By applying these integrated experimental and computational strategies to this compound, enzymologists can unravel the precise sequence of events in its transformation, define the structure of the reaction's highest energy point, and understand the forces that contribute to the enzyme's catalytic power.
Advanced Applications of L 2 Aminobutyric Acid D4 in Biological Systems Research
In Vitro Cellular Metabolism Studies
The use of L-2-Aminobutyric Acid D4 in cultured cells provides a dynamic window into cellular metabolism. By replacing standard L-2-Aminobutyric Acid with its deuterated counterpart in cell culture media, researchers can track its uptake and incorporation into various metabolic pathways.
Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. This compound serves as a tracer in these studies. Once introduced into the cell culture, the deuterated compound is taken up by cells and participates in metabolic reactions. By using techniques such as mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the deuterium (B1214612) label as it is incorporated into downstream metabolites. This allows for the calculation of flux through various metabolic pathways. For instance, the conversion of L-2-Aminobutyric Acid to other molecules can be quantified, providing insights into the metabolic state of the cells under different conditions, such as disease states or in response to drug treatment.
Table 1: Hypothetical Metabolic Flux Data in a Cancer Cell Line Treated with a Therapeutic Agent
| Metabolic Pathway | Flux Rate (nmol/10^6 cells/hr) - Control | Flux Rate (nmol/10^6 cells/hr) - Treated | Fold Change |
|---|---|---|---|
| L-2-Aminobutyric Acid Uptake | 15.2 | 8.5 | -0.44 |
| Conversion to α-ketobutyrate | 10.8 | 5.1 | -0.53 |
| Incorporation into Protein | 4.1 | 3.2 | -0.22 |
In defined media where the composition is precisely known, this compound can be used to accurately assess substrate utilization and the turnover rates of related metabolites. By measuring the rate of disappearance of the labeled compound from the medium and the appearance of labeled downstream products, researchers can determine how efficiently cells are utilizing this amino acid. This is particularly valuable in studies of cellular nutrition and in optimizing cell culture conditions for biopharmaceutical production. The turnover rate, or the rate at which a metabolite is synthesized and degraded, provides a measure of the dynamic activity of a metabolic pathway.
Preclinical In Vivo Metabolic Tracing in Animal Models
The insights gained from in vitro studies can be extended to whole organisms through preclinical in vivo metabolic tracing in animal models. These studies are crucial for understanding the systemic metabolism and physiological relevance of specific metabolic pathways.
A significant application of this compound in animal models is the investigation of protein turnover and synthesis rates. nih.gov As a non-essential amino acid, it is incorporated into newly synthesized proteins. By measuring the rate of incorporation of the deuterium label into the protein pool of a specific tissue, the fractional synthesis rate (FSR) of proteins can be calculated. nih.gov This provides a dynamic measure of protein metabolism, which is often altered in conditions such as muscle wasting, growth, and in response to nutritional interventions. These studies provide valuable data on the dynamic state of the proteome that cannot be obtained from static measurements of protein levels alone. nih.gov
Table 2: Hypothetical Protein Synthesis Rates in Different Tissues of a Mouse Model
| Tissue | Fractional Synthesis Rate (%/day) - Young | Fractional Synthesis Rate (%/day) - Old |
|---|---|---|
| Skeletal Muscle | 4.5 | 2.8 |
| Liver | 15.2 | 10.5 |
| Heart | 8.7 | 6.1 |
Research in Microbial Metabolism and Bioproduction Pathways
Microorganisms possess diverse metabolic capabilities that can be harnessed for the production of valuable compounds. Research into the microbial metabolism of L-2-Aminobutyric Acid and the engineering of bioproduction pathways is an active area of investigation.
The biosynthesis of L-2-aminobutyric acid in microbes often starts from common metabolic precursors like L-threonine. nih.govnih.gov For instance, engineered strains of Escherichia coli and Saccharomyces cerevisiae have been developed to produce L-2-aminobutyric acid. nih.govnih.gov The metabolic pathway typically involves the deamination of L-threonine to 2-ketobutyric acid, which is then aminated to form L-2-aminobutyric acid. nih.gov Researchers have focused on optimizing these pathways by overexpressing key enzymes and deleting competing pathways to improve the yield and productivity of L-2-aminobutyric acid. nih.gov While the direct microbial production of this compound has not been extensively reported, the principles of metabolic engineering could be applied to develop strains that can synthesize this deuterated compound by feeding them a deuterated precursor. This would provide a cost-effective and sustainable method for producing this valuable research tool.
Applications in Plant Metabolism Research
The use of stable isotope-labeled compounds is a cornerstone of modern plant metabolism research, enabling detailed investigation of metabolic pathways, flux analysis, and accurate quantification of metabolites. This compound, as a deuterated non-proteinogenic amino acid, serves as a powerful tool in this field. Its primary applications lie in its use as an internal standard for precise quantification of its unlabeled counterpart and as a tracer to follow the metabolic fate of 2-aminobutyric acid in various plant systems.
Stable isotope labeling, including the use of deuterium-labeled compounds like this compound, offers significant advantages over other methods. nih.gov These non-radioactive isotopes are safe to use and can be readily distinguished from their unlabeled endogenous counterparts by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.comfrontiersin.org This allows for the precise tracking and quantification of metabolic processes within a complex biological matrix. nih.gov
One of the principal applications of this compound is in isotope dilution mass spectrometry (IDMS) for the accurate quantification of endogenous L-2-aminobutyric acid. In this method, a known amount of the deuterated standard is added to a plant extract. The ratio of the labeled to unlabeled compound is then measured by MS. Because the labeled standard behaves almost identically to the unlabeled analyte during sample preparation and analysis, any loss of the analyte during these steps is corrected for by the corresponding loss of the standard. isolife.nl This technique significantly improves the accuracy and reproducibility of quantification. isolife.nl
The following table illustrates the principle of using this compound for the quantification of L-2-aminobutyric acid in a hypothetical plant tissue sample.
| Sample ID | Endogenous L-2-Aminobutyric Acid (Peak Area) | This compound (Internal Standard, Peak Area) | Ratio (Endogenous/Standard) | Calculated Concentration (µg/g FW) |
| Control 1 | 15,430 | 20,150 | 0.766 | 7.66 |
| Control 2 | 16,210 | 20,300 | 0.799 | 7.99 |
| Treated 1 | 25,890 | 20,250 | 1.278 | 12.78 |
| Treated 2 | 27,140 | 20,180 | 1.345 | 13.45 |
| FW: Fresh Weight. The calculation assumes a linear response and a known concentration of the added internal standard. |
Furthermore, this compound can be employed as a metabolic tracer to investigate the synthesis and catabolism of amino acids and related compounds in plants. By supplying the labeled compound to plant tissues or cell cultures, researchers can track the incorporation of the deuterium label into downstream metabolites. frontiersin.org This provides invaluable insights into pathway connectivity and metabolic fluxes under different physiological conditions or genetic backgrounds. frontiersin.orgnih.gov For example, if L-2-aminobutyric acid is a precursor for a specific secondary metabolite, the appearance of a deuterated version of that metabolite would confirm the metabolic link.
Metabolic flux analysis (MFA) is a powerful technique that quantifies the rates of metabolic reactions within a biological system. creative-proteomics.com Stable isotope labeling is central to MFA. frontiersin.org While 13C is more commonly used for flux analysis of central carbon metabolism, deuterium labeling can provide complementary information, particularly regarding redox reactions and the metabolism of specific compounds. researchgate.net The data from such tracer studies can be used to construct and validate metabolic models, enhancing our understanding of plant metabolic networks. nih.gov
The table below presents hypothetical data from a tracer experiment designed to assess the metabolic conversion of this compound in a plant cell culture over time.
| Time (hours) | This compound (% of initial) | Metabolite X-D4 (% of total metabolite X) | Metabolite Y-D3 (% of total metabolite Y) |
| 0 | 100 | 0 | 0 |
| 2 | 75 | 15 | 5 |
| 6 | 40 | 35 | 18 |
| 12 | 15 | 50 | 32 |
| 24 | <5 | 55 | 45 |
| This table illustrates the depletion of the labeled precursor and the corresponding incorporation of deuterium into downstream metabolites X and Y, indicating their metabolic relationship to L-2-aminobutyric acid. |
In untargeted metabolomics, the use of stable isotope labeling can aid in the identification of unknown compounds. nih.gov By comparing the metabolomes of plants grown in the presence and absence of a labeled precursor like this compound, researchers can identify all metabolites that are derived from it, which appear as pairs of labeled and unlabeled peaks in the mass spectrum. frontiersin.org This approach helps to annotate the metabolome and uncover novel metabolic pathways. nih.gov
Future Directions and Emerging Research Avenues for L 2 Aminobutyric Acid D4
Integration with Multi-Omics Data for Systems-Level Understanding (e.g., Fluxomics, Proteomics)
A major emerging theme in biomedical research is the integration of multiple "omics" datasets to gain a holistic view of biological systems. d4-pharma.com Tracer-based metabolomics, which utilizes compounds like L-2-Aminobutyric Acid D4, is a quantitative tool for analyzing metabolic phenotypes and is a key component of these systems biology approaches. nih.gov The data generated from tracking the deuterium (B1214612) label through metabolic pathways provides a direct measure of metabolic flux, a critical layer of information that is often missing from other omics analyses like genomics, transcriptomics, and proteomics. nih.govnih.gov
The integration of fluxomics data from this compound with proteomics can, for example, correlate changes in metabolic pathway usage with the abundance of specific enzymes. mdpi.com This allows researchers to distinguish between regulation occurring at the protein level versus regulation at the metabolic level. Similarly, combining tracer data with transcriptomics can reveal how gene expression patterns influence the flow of metabolites through a network. nih.gov This multi-omics approach is crucial for understanding the complex interplay of molecules that govern cellular functions in both health and disease. nih.govquantori.com The development of sophisticated data integration tools and platforms is essential for combining these diverse datasets to uncover novel biological insights. d4-pharma.comnih.gov
Table 1: Synergistic Insights from Multi-Omics Integration with this compound Data
| Omics Data Type | Information Provided | Integrated Insight with this compound (Fluxomics) |
| Genomics | Genetic blueprint, potential for metabolic pathways. | Correlates genetic variations with specific metabolic flux phenotypes. |
| Transcriptomics | Gene expression levels, indicating pathway activation potential. | Reveals how changes in gene expression quantitatively impact metabolic flows. |
| Proteomics | Protein abundance and post-translational modifications. | Links enzyme levels to actual metabolic pathway activity and identifies regulatory control points. |
| Metabolomics (untargeted) | Static snapshot of metabolite pool sizes. | Provides dynamic context to metabolite concentrations, revealing turnover rates and pathway directionality. |
Development of Novel Isotope-Resolved Analytical Platforms
The full potential of tracers like this compound can only be realized through analytical platforms capable of accurately and sensitively resolving and quantifying isotope-labeled molecules. Stable Isotope-Resolved Metabolomics (SIRM) is an increasingly utilized approach for metabolic studies involving amino acid metabolism. nih.govnih.gov A significant future direction lies in the continued development of advanced analytical techniques, particularly in mass spectrometry.
Ultrahigh-resolution Fourier transform mass spectrometry (UHR-FTMS) is a powerful tool for SIRM, but traditional chromatographic methods (GC or HPLC) can present challenges due to insufficient acquisition time for resolving numerous isotopologues. nih.govresearchgate.net Consequently, novel methods are being developed to overcome these limitations. This includes improved derivatization techniques that enhance the properties of amino acids for mass spectrometry analysis and direct infusion methods coupled with UHR-FTMS to enable rapid and quantitative analysis of stable isotope-enriched amino acids. nih.govnih.gov These advancements allow for more comprehensive tracking of the deuterium label from this compound as it is incorporated into various downstream metabolites, providing a more detailed picture of metabolic pathways. researchgate.net
Advanced Computational Modeling of Metabolic Networks Utilizing Deuterated Tracer Data
The quantitative data generated from this compound tracing experiments are invaluable for the development and validation of advanced computational models of metabolic networks. nih.gov These models provide a mathematical framework for understanding and predicting the behavior of complex metabolic systems. wikipedia.org Constraint-based modeling is a key theoretical approach that uses tracer data to define the metabolic phenotype of cells in response to various conditions. nih.gov
Future research will focus on creating more sophisticated and predictive genome-scale metabolic models (GEMs) that incorporate dynamic flux data obtained from deuterated tracers. nih.govplos.org By inputting the empirical data on how this compound is metabolized, these models can be refined to more accurately reflect in vivo metabolic activity. wikipedia.org This iterative process of experimental data collection and model refinement leads to powerful in silico tools that can be used to:
Identify key control points within metabolic networks. wikipedia.org
Predict the effects of genetic mutations or drug interventions on metabolic function. nih.gov
Guide metabolic engineering strategies for biotechnological applications. plos.org
Table 2: Evolution of Computational Modeling with Deuterated Tracer Data
| Modeling Stage | Description | Role of this compound Data |
| Network Reconstruction | Defines the components (metabolites, reactions) of the metabolic network based on genomic and biochemical information. wikipedia.org | Helps validate the existence and activity of predicted pathways. |
| Flux Balance Analysis (FBA) | A mathematical method to predict metabolic flux distribution at steady-state. wikipedia.org | Provides quantitative constraints to significantly improve the accuracy of flux predictions. |
| Isotopomer Modeling | Traces the distribution of isotopic labels through the network to resolve fluxes with high precision. | Serves as the primary input for determining the relative contributions of different pathways. |
| Dynamic Modeling | Simulates the time-dependent behavior of the metabolic network. | Provides kinetic parameters and validates the dynamic responses predicted by the model. |
Potential in Fundamental Mechanistic Biology and Synthetic Biology Applications
This compound and other deuterated tracers are powerful tools for elucidating fundamental biological mechanisms. By tracing the fate of the deuterium atoms, researchers can uncover novel metabolic pathways, identify unknown enzyme functions, and understand how metabolic networks are rewired in different physiological and pathological states. frontiersin.org This provides a deeper understanding of the molecular basis of cellular processes.
In the field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, this compound serves as a critical analytical tool. nih.gov As engineers introduce new metabolic pathways into organisms to produce valuable chemicals, such as pharmaceuticals or biofuels, they need precise methods to quantify the efficiency of these engineered pathways. nbinno.comnih.gov By using this compound as a tracer, researchers can:
Measure the carbon flux being directed into the desired synthetic pathway. nih.gov
Identify metabolic bottlenecks where the flow of intermediates is restricted. researchgate.net
Assess the competition between the synthetic pathway and native metabolic pathways. researchgate.net
This information is essential for the rational design and optimization of microbial cell factories, paving the way for more efficient and sustainable bioproduction of a wide range of compounds. researchgate.netnih.gov
Q & A
Q. What analytical methods are used to characterize L-2-Aminobutyric Acid D4 in structural studies?
this compound is characterized using X-ray crystallography to resolve polymorphic forms, as two fully ordered polymorphs (Z′ = 4) have been identified with distinct hydrogen-bonding networks . Complementary techniques include nuclear magnetic resonance (NMR) for stereochemical analysis and high-performance liquid chromatography (HPLC) for purity assessment. Thermal stability is evaluated via differential scanning calorimetry (DSC) and melting point determination (300°C) .
Q. How is this compound safely handled in laboratory settings?
Safety protocols include using personal protective equipment (PPE) to avoid prolonged skin/eye contact and inhalation. The compound should be stored in a sealed container under cool, dry conditions (25°C) away from oxidizing agents. Spills require neutralization with non-combustible absorbents, followed by disposal per hazardous waste regulations. Emergency procedures reference ChemTrec (1-800-424-9300) for incident management .
Q. What are the primary applications of this compound in biomedical research?
It serves as a chiral intermediate in synthesizing antiepileptic drugs (e.g., levetiracetam) and antituberculosis agents (e.g., ethambutol hydrochloride). Its non-proteinogenic structure also supports studies of peptide-based HDAC inhibitors, such as the bicyclic depsipeptide FK228, which incorporates L-2-aminobutyric acid in its scaffold .
Advanced Research Questions
Q. How can one-pot enzymatic synthesis of this compound be optimized for high yield?
A recombinant system using E. coli-expressed L-threonine deaminase (L-TD) and leucine dehydrogenase (LeuDH), coupled with a NADH-regeneration system (ketoreductase KRED and isopropanol), achieves >99% yield under optimized conditions: pH 7.5–8.0, 50 g/L L-threonine, 5% isopropanol, and 0.5 g/L NAD+. Enzyme ratios (L-TD:LeuDH:KRED = 0.6:2:2 g/L) are critical for balancing substrate conversion and cofactor recycling .
Q. What challenges arise in scaling enzymatic vs. chemical synthesis methods, and how are they addressed?
Chemical synthesis (e.g., butanone acid reduction) faces issues like racemization, high solvent waste, and low enantiomeric purity. Enzymatic methods mitigate these but require stable enzyme activity. Immobilizing LeuDH on chitosan beads improves reusability (retaining >80% activity after 5 cycles), while fed-batch strategies reduce substrate inhibition in large-scale reactors .
Q. How do polymorphic forms of this compound impact its functionality in drug formulations?
Polymorphs exhibit differing solubility and bioavailability due to hydrogen-bonding variations. For instance, Form I (monoclinic P2₁) has a denser packing than Form II (orthorhombic P2₁2₁2₁), influencing dissolution rates. Stability studies under accelerated conditions (40°C/75% RH) are recommended to select the optimal form for long-term storage .
Q. What metabolomic roles does this compound play in disease biomarker discovery?
Elevated plasma levels correlate with metabolic disorders (e.g., tyrosinemia, ornithine transcarbamylase deficiency). In systemic lupus erythematosus (SLE), machine learning models incorporating L-2-aminobutyric acid into targeted metabolomics panels improve diagnostic accuracy (AUC >0.9) by distinguishing early-stage SLE from healthy controls .
Data Contradiction & Validation
Q. How are contradictions resolved in literature regarding enzymatic synthesis efficiency?
Discrepancies in reported yields (e.g., 85% vs. >99%) arise from varying NADH-regeneration systems. Comparative studies show formate dehydrogenase (FDH)-based systems achieve higher cofactor turnover (≈5,000 cycles) than KRED but require tighter pH control. Cross-validation using LC-MS quantification of intermediate α-ketobutyrate confirms reaction completeness .
Q. What validation strategies ensure the accuracy of this compound quantification in complex matrices?
Matrix-matched calibration and isotope dilution (e.g., D4-labeled internal standards) minimize ion suppression in LC-MS/MS. For cell culture studies, Bradford assay interference is mitigated by precipitating proteins with trichloroacetic acid prior to analysis .
Methodological Innovations
Q. How can continuous biomanufacturing improve this compound production?
Transitioning from batch to continuous processes using enzymatic membrane reactors (EMRs) enhances productivity by 30–50%. In silico modeling of EMRs with kcat/KM values for LeuDH (≈120 mM⁻¹s⁻¹) predicts optimal residence times (≈4 hr) and substrate feeding rates, reducing byproduct accumulation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
